molecular formula C13H25NO3 B13724977 tert-Butyl 9-amino-9-oxononanoate

tert-Butyl 9-amino-9-oxononanoate

Katalognummer: B13724977
Molekulargewicht: 243.34 g/mol
InChI-Schlüssel: WWNOHFSJHFLYIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 9-amino-9-oxononanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a ketone functional group within its molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 9-amino-9-oxononanoate typically involves the esterification of 9-amino-9-oxononanoic acid with tert-butanol. This reaction is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate. The reaction proceeds under mild conditions and affords the desired tert-butyl ester in good yields .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing similar esterification techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 9-amino-9-oxononanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the amino group under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 9-amino-9-oxononanoate is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving amino acids and their derivatives. It serves as a model compound to investigate the mechanisms of enzymatic transformations.

Medicine: The compound has potential applications in medicinal chemistry for the development of novel therapeutic agents. Its structural features can be exploited to design molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 9-amino-9-oxononanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    tert-Butyl 9-oxononanoate: Lacks the amino group, making it less versatile in certain reactions.

    tert-Butyl 9-amino-9-hydroxynonanoate: Contains a hydroxyl group instead of a ketone, altering its reactivity.

    tert-Butyl 9-amino-9-oxooctanoate: Has a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness: tert-Butyl 9-amino-9-oxononanoate is unique due to the presence of both an amino group and a ketone group within its structure. This combination of functional groups provides a wide range of reactivity, making it a valuable compound in synthetic organic chemistry and various research applications.

Eigenschaften

Molekularformel

C13H25NO3

Molekulargewicht

243.34 g/mol

IUPAC-Name

tert-butyl 9-amino-9-oxononanoate

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)10-8-6-4-5-7-9-11(14)15/h4-10H2,1-3H3,(H2,14,15)

InChI-Schlüssel

WWNOHFSJHFLYIN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCCCCCCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.